9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine
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Overview
Description
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines. This compound, in particular, features a unique structure that combines an azepine ring with a pyridine moiety, making it a subject of interest for researchers exploring new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction leads to the formation of the azepine ring fused with the pyridine moiety.
Another approach involves the annulation of an azepine ring to a five-membered heteroaromatic ring, such as furan, thiophene, or pyrrole . This method is particularly useful for constructing bioactive azepine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of one-pot synthesis methods, which combine multiple reaction steps into a single process, is often employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Share a similar azepine ring structure but differ in their pharmacological properties and applications.
Oxazepines: Contain an oxygen atom in the ring, leading to different chemical reactivity and biological activity.
Thiazepines: Feature a sulfur atom in the ring, which imparts unique properties compared to nitrogen-containing azepines.
Uniqueness
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine stands out due to its combination of an azepine ring with a pyridine moiety, which is not commonly found in other azepine derivatives . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
88609-26-1 |
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Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
9-(azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C16H21N3O/c1-20-14-11-13-7-6-8-17-15(13)16(18-12-14)19-9-4-2-3-5-10-19/h6-8,12H,2-5,9-11H2,1H3 |
InChI Key |
YQQDGFPKUHCUDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C(C1)C=CC=N2)N3CCCCCC3 |
Origin of Product |
United States |
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